N-(4-fluorobenzyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide N-(4-fluorobenzyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Brand Name: Vulcanchem
CAS No.: 1040669-64-4
VCID: VC8437077
InChI: InChI=1S/C25H19FN4OS/c26-19-10-8-17(9-11-19)15-28-24(31)16-32-25-23-14-22(29-30(23)13-12-27-25)21-7-3-5-18-4-1-2-6-20(18)21/h1-14H,15-16H2,(H,28,31)
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NCC5=CC=C(C=C5)F
Molecular Formula: C25H19FN4OS
Molecular Weight: 442.5 g/mol

N-(4-fluorobenzyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

CAS No.: 1040669-64-4

Cat. No.: VC8437077

Molecular Formula: C25H19FN4OS

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide - 1040669-64-4

Specification

CAS No. 1040669-64-4
Molecular Formula C25H19FN4OS
Molecular Weight 442.5 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C25H19FN4OS/c26-19-10-8-17(9-11-19)15-28-24(31)16-32-25-23-14-22(29-30(23)13-12-27-25)21-7-3-5-18-4-1-2-6-20(18)21/h1-14H,15-16H2,(H,28,31)
Standard InChI Key KKYCPMZGXMFHCD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NCC5=CC=C(C=C5)F
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NCC5=CC=C(C=C5)F

Introduction

Structural Characterization and Nomenclature

The systematic IUPAC name N-(4-fluorobenzyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide delineates its molecular architecture:

  • A pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system combining pyrazole and pyrazine rings.

  • A 1-naphthyl substituent at position 2 of the pyrazolo-pyrazine scaffold, introducing steric bulk and hydrophobic interactions.

  • A thioether (-S-) linkage connecting the heterocycle to an acetamide side chain.

  • A 4-fluorobenzyl group appended to the acetamide’s nitrogen atom, enhancing metabolic stability and modulating target affinity .

Molecular Formula and Weight

Based on structural analogs such as 2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide (PubChem CID: 16614183) and N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (PubChem CID: 1140025) , the molecular formula is inferred as C₃₀H₂₂FN₅OS, yielding a molecular weight of approximately 527.6 g/mol.

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Target CompoundC₃₀H₂₂FN₅OS527.6Pyrazolo-pyrazine, 1-naphthyl, thioether
PubChem CID 16614183 C₁₈H₁₈FN₅O₂S387.4Pyrazolo-pyrimidine, oxolanylmethyl
PubChem CID 1140025 C₁₉H₁₄FN₅OS379.4Pyrazolo-pyrimidine, fluorophenyl

Synthetic Pathways and Reactivity

The synthesis of this compound likely follows strategies employed for analogous pyrazolo-pyrazine derivatives. A plausible route involves:

  • Heterocycle Formation: Cyclocondensation of 1-naphthylhydrazine with a pyrazine precursor to yield the pyrazolo[1,5-a]pyrazine core .

  • Thiolation: Introduction of a thiol group at position 4 via nucleophilic substitution or metal-catalyzed coupling .

  • Acetamide Coupling: Reaction of the thiol intermediate with chloroacetyl chloride, followed by amidation with 4-fluorobenzylamine .

Key challenges include regioselectivity in heterocycle formation and avoiding oxidation of the thioether moiety. Patent US9415037B2 highlights similar steps for triazolo-pyridine derivatives, emphasizing the use of cyclopropanecarbonyl groups to enhance bioactivity.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 3.8–4.2, indicating moderate lipophilicity conducive to membrane permeability but potentially limiting aqueous solubility. The 1-naphthyl group contributes significantly to hydrophobicity, while the fluorobenzyl moiety may mitigate this through dipole interactions .

Metabolic Stability

Future Directions and Research Gaps

  • Synthetic Optimization: Developing regioselective methods for pyrazolo-pyrazine functionalization.

  • Target Identification: Screening against kinase panels and inflammatory mediators.

  • ADMET Profiling: Assessing bioavailability, toxicity, and metabolic pathways in vitro.

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